molecular formula C7H11N B13893646 2-(1-Methylcyclobutyl)acetonitrile

2-(1-Methylcyclobutyl)acetonitrile

Cat. No.: B13893646
M. Wt: 109.17 g/mol
InChI Key: MVXWKGLAPFDWLT-UHFFFAOYSA-N
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Description

2-(1-Methylcyclobutyl)acetonitrile is an organic compound with the molecular formula C7H11N. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a cyclobutane ring substituted with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclobutyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 1-methylcyclobutanol with a cyanating agent such as sodium cyanide (NaCN) under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as iron(II) chloride (FeCl2) can be employed to facilitate the cyanomethylation process, where acetonitrile acts as the cyanomethyl source .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclobutyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methylcyclobutyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclobutyl)acetonitrile involves its reactivity as a nitrile compound. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s molecular targets include enzymes that catalyze nitrile hydrolysis, such as nitrilases and nitrile hydratases .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutaneacetonitrile: Similar structure but without the methyl substitution.

    Cyclopropaneacetonitrile: Smaller ring size, different reactivity.

    Cyclopentaneacetonitrile: Larger ring size, different physical properties.

Uniqueness

2-(1-Methylcyclobutyl)acetonitrile is unique due to the presence of the methyl group on the cyclobutane ring, which influences its reactivity and physical properties. This substitution can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from other cycloalkyl nitriles .

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

2-(1-methylcyclobutyl)acetonitrile

InChI

InChI=1S/C7H11N/c1-7(5-6-8)3-2-4-7/h2-5H2,1H3

InChI Key

MVXWKGLAPFDWLT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CC#N

Origin of Product

United States

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